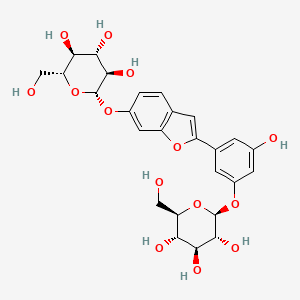
2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as boronic acids, which have been studied in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids as building blocks and synthetic intermediates . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used to modify selectivity, physicochemical, and pharmacokinetic characteristics .科学的研究の応用
Anti-Cancer Activity
Quinazoline derivatives have been found to exhibit anti-cancer properties . They can be synthesized with various active groups to target different types of cancer cells. The specific anti-cancer activity of “2,3-Dihydro-2-[3-(2-phenoxyethoxy)phenyl]-4(1H)-quinazolinone” would need further investigation.
Anti-Inflammatory Activity
Quinazoline derivatives have been reported to have potent anti-inflammatory activity . They can potentially be used in the treatment of diseases characterized by inflammation.
Analgesic Activity
Some quinazoline derivatives have been reported to have potent analgesic (pain-relieving) activity . They could potentially be developed into new types of painkillers.
Anti-Bacterial Activity
Quinazoline derivatives have been found to have anti-bacterial properties . They could potentially be used in the development of new antibiotics.
Anti-Viral Activity
Quinazoline derivatives have been found to have anti-viral properties . They could potentially be used in the treatment of viral infections.
Anti-Oxidant Activity
Quinazoline derivatives have been found to have anti-oxidant properties . They could potentially be used in the treatment of diseases caused by oxidative stress.
作用機序
Target of Action
It’s known that quinazolinone derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that quinazolinone derivatives can participate in many organic synthesis reactions due to their electrophilic substitution and nuclear magnetic activity . They can also form complexes with metal ions, forming stable chelates .
Biochemical Pathways
Quinazolinone derivatives are known to be involved in a variety of biochemical reactions, suggesting that they may influence multiple pathways .
Pharmacokinetics
It’s known that quinazolinone derivatives are generally soluble in most organic solvents, such as ethanol, dimethylformamide, and chloroform, but have relatively low solubility in water . This suggests that the compound’s bioavailability may be influenced by its solubility.
Result of Action
Given the compound’s potential to participate in various organic synthesis reactions and form complexes with metal ions, it may influence a variety of cellular processes .
Action Environment
The compound is relatively stable under normal temperatures but is sensitive to strong oxidizing agents and acidic conditions . Its action, efficacy, and stability may therefore be influenced by environmental factors such as temperature, pH, and the presence of oxidizing agents.
特性
IUPAC Name |
2-[3-(2-phenoxyethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-22-19-11-4-5-12-20(19)23-21(24-22)16-7-6-10-18(15-16)27-14-13-26-17-8-2-1-3-9-17/h1-12,15,21,23H,13-14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQVJQIWUKQQGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

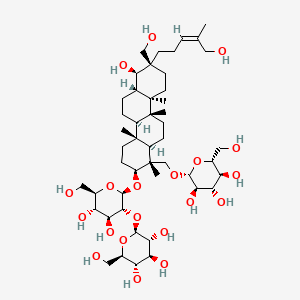
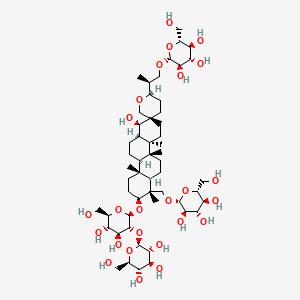



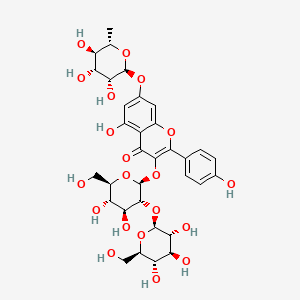
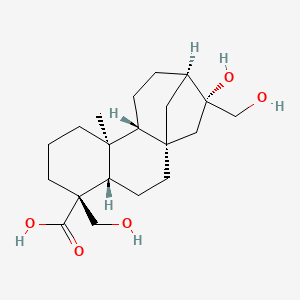

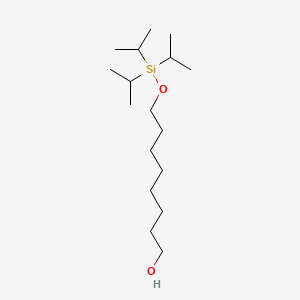
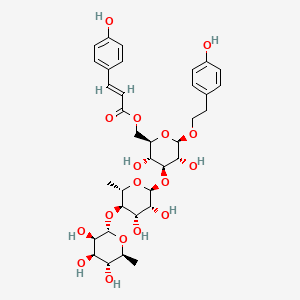
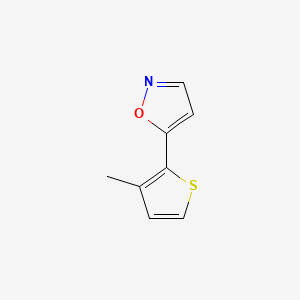
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)
